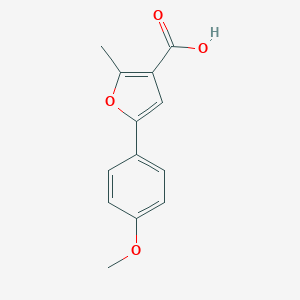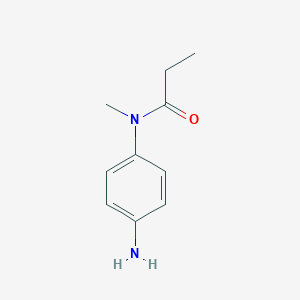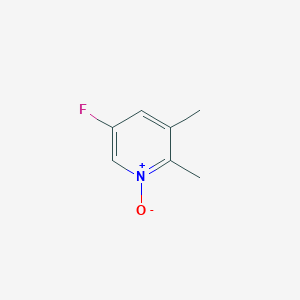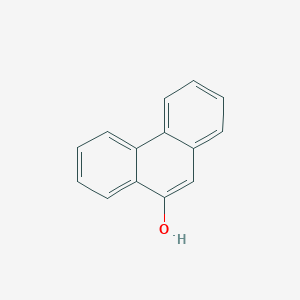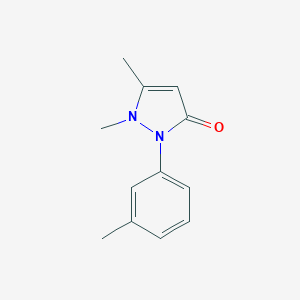
西咪替丁盐酸盐
描述
西咪替丁盐酸盐是一种组胺 H2 受体拮抗剂,主要用于抑制胃酸分泌。 它广泛用于治疗胃食管反流病 (GERD)、消化性溃疡和 Zollinger-Ellison 综合征等疾病 .
科学研究应用
西咪替丁盐酸盐在科学研究中具有广泛的应用:
化学: 用作各种化学反应和研究中的试剂。
生物学: 研究其对组胺受体和细胞过程的影响。
医学: 广泛用于与胃肠道疾病相关的临床试验和研究.
工业: 用于生产药物以及作为质量控制的标准.
作用机制
西咪替丁盐酸盐通过竞争性抑制组胺与位于胃壁细胞基底外侧膜上的 H2 受体的结合发挥作用。 这种抑制降低了胃酸分泌、胃容量和氢离子浓度 . 分子靶点包括 H2 受体,相关途径与胃酸分泌的调节有关 .
类似化合物:
雷尼替丁: 另一种具有类似作用机制的 H2 受体拮抗剂。
法莫替丁: 以其比西咪替丁更长的作用时间而闻名.
尼扎替丁: 功能类似,但药代动力学特性不同.
独特性: 西咪替丁盐酸盐是第一个被广泛用于临床的 H2 受体拮抗剂。 它具有独特的结构,使其能够抑制细胞色素 P-450 酶,这在类似化合物中并不常见 .
生化分析
Biochemical Properties
Cimetidine hydrochloride has a range of pharmacological actions. It inhibits gastric acid secretion, as well as pepsin and gastrins output . It also blocks the activity of cytochrome P-450, which might explain proposals for use in neoadjuvant therapy .
Cellular Effects
Cimetidine hydrochloride binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects . This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity .
Molecular Mechanism
The molecular mechanism of action of Cimetidine hydrochloride involves its binding to the H2-receptor on the gastric parietal cell, which competitively inhibits the action of histamine . This leads to a decrease in gastric acid secretion, as well as a decrease in pepsin and gastrins output .
Temporal Effects in Laboratory Settings
In laboratory settings, Cimetidine hydrochloride has been observed to have a half-life of approximately 2 hours . Its effects on gastric acid secretion, pepsin and gastrins output are consistent over time .
Dosage Effects in Animal Models
In animal models, toxic doses of Cimetidine hydrochloride are associated with respiratory failure and tachycardia . These effects can be controlled by assisted respiration and the administration of a beta-blocker .
Metabolic Pathways
Cimetidine hydrochloride is metabolized in the liver . Its metabolites represent 25 to 40% of the total elimination, with one major metabolite (cimetidine sulfoxide; 10-15%) and one minor metabolite (hydroxymethyl cimetidine; 4%) .
Transport and Distribution
Cimetidine hydrochloride is distributed extensively into kidney, lung, and muscle tissues . It is also distributed into the cerebrospinal fluid at a ratio of 0.1 to 0.2 compared with plasma .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where the H2 receptors are located .
准备方法
合成路线和反应条件: 西咪替丁盐酸盐的合成涉及几个关键步骤:
缩合反应: 在碱和脱硫剂存在下,2-(4-甲基咪唑-4-基)甲硫基乙胺盐酸盐与二硫化碳 (CS2) 缩合形成中间体.
与一甲胺反应: 然后将中间体与一甲胺反应生成另一种中间体.
与氰胺胺化: 最后,在脱硫剂存在下,将中间体与氰胺胺化生成西咪替丁.
工业生产方法: 西咪替丁盐酸盐的工业生产遵循类似的合成路线,但规模更大。 该工艺经过优化,以确保高产率和最小限度地减少环境影响 .
化学反应分析
反应类型: 西咪替丁盐酸盐会发生各种化学反应,包括:
氧化: 它可以被氧化形成西咪替丁亚砜.
还原: 还原反应可以将其还原回其原始形式。
取代: 它可以发生取代反应,特别是在咪唑环上.
常用试剂和条件:
氧化剂: 过氧化氢或其他过氧化物。
还原剂: 硼氢化钠或氢化锂铝。
取代试剂: 卤化剂或亲核试剂.
主要产品:
西咪替丁亚砜: 通过氧化形成.
羟基西咪替丁: 通过特定反应形成的另一种产物.
相似化合物的比较
Ranitidine: Another H2 receptor antagonist with a similar mechanism of action.
Famotidine: Known for its longer duration of action compared to Cimetidine.
Nizatidine: Similar in function but with different pharmacokinetic properties.
Uniqueness: Cimetidine Hydrochloride was the first H2 receptor antagonist to be widely used clinically. It has a unique structure that allows it to inhibit cytochrome P-450 enzymes, which is not a common feature among similar compounds .
属性
IUPAC Name |
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydron;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S.ClH/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHCNBWLPSXHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC1=C(N=CN1)CSCCNC(=NC)NC#N.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cimetidine hydrochloride exert its therapeutic effect?
A: Cimetidine hydrochloride acts as a histamine H2-receptor antagonist. [] It competitively inhibits the action of histamine at the H2 receptors, primarily those found on the parietal cells of the stomach. [] This inhibition reduces both basal and stimulated gastric acid secretion, offering relief from conditions like peptic ulcers and gastroesophageal reflux disease. []
Q2: What is the molecular formula and weight of cimetidine hydrochloride?
A: Cimetidine hydrochloride is represented by the molecular formula C10H16N6S ⋅ HCl and has a molecular weight of 288.8 g/mol. []
Q3: Is cimetidine hydrochloride compatible with common intravenous solutions?
A: Cimetidine hydrochloride exhibits excellent stability in various intravenous infusion fluids like 5% dextrose injection and 0.9% sodium chloride injection for at least one week at room temperature. [, ]
Q4: Can cimetidine hydrochloride be admixed with other drugs in intravenous solutions?
A: While generally stable, cimetidine hydrochloride can exhibit incompatibility with certain drugs. For instance, combining it with amphotericin B, cefamandole nafate, cefazolin sodium, or cephalothin sodium can lead to precipitation. [] The concentration of cimetidine hydrochloride also influences its compatibility. []
Q5: Can cimetidine hydrochloride be frozen and thawed for later administration?
A: Cimetidine hydrochloride admixtures demonstrate stability after freezing for up to 30 days and remain stable for at least eight days after thawing when refrigerated. [] Furthermore, microwave thawing does not negatively affect the stability of cimetidine in 5% dextrose or 0.9% sodium chloride injection. []
Q6: How does cimetidine hydrochloride interact with total nutrient admixtures?
A: Cimetidine hydrochloride at concentrations up to 1800 mg per 1500 mL remains stable in a total nutrient admixture containing amino acid injection, dextrose injection, and intravenous fat emulsion for at least 24 hours at room temperature. []
Q7: Does the research indicate any catalytic properties of cimetidine hydrochloride?
A7: The provided research focuses on the pharmaceutical applications of cimetidine hydrochloride as an H2-receptor antagonist. There is no mention of its use as a catalyst.
Q8: Have computational methods been used to study cimetidine hydrochloride?
A: Yes, the crystal structure of anhydrous cimetidine hydrochloride has been determined using powder X-ray diffraction data and validated by comparing calculated and experimental solid-state 13C NMR data. []
Q9: Does modifying the structure of cimetidine hydrochloride affect its activity?
A9: The provided research primarily focuses on the stability and compatibility of cimetidine hydrochloride. There is no direct discussion on how structural modifications impact its activity.
Q10: What is the stability of oral cimetidine hydrochloride liquid formulations?
A: Oral liquid cimetidine hydrochloride formulations repackaged in polypropylene oral syringes or glass vials demonstrate stability at 4 °C and 25 °C for 180 days, retaining over 90% potency. []
Q11: How is cimetidine hydrochloride metabolized in the body?
A: While the provided research doesn't delve into specific metabolic pathways, it highlights that cimetidine hydrochloride can inhibit certain cytochrome P450 (CYP) enzymes, particularly CYP2C6 and CYP2C11 in rats. [] This inhibition can potentially alter the metabolism of other drugs metabolized by these enzymes.
Q12: How does cimetidine hydrochloride affect ethanol elimination?
A: Cimetidine hydrochloride can slightly increase peak plasma ethanol levels and the area under the ethanol concentration-time curve, suggesting a small but measurable impact on ethanol handling in humans. []
Q13: Does cimetidine hydrochloride exhibit any immunomodulatory effects?
A: Research suggests that cimetidine hydrochloride may reverse in vivo anergy (a state of immune unresponsiveness) in patients with squamous cell carcinoma of the head and neck. [] This effect might be linked to the drug's potential to modulate histamine-mediated immune suppression. []
Q14: Does the research mention any resistance mechanisms to cimetidine hydrochloride?
A14: The provided research primarily focuses on compatibility, stability, and some pharmacokinetic aspects of cimetidine hydrochloride. There is no discussion on specific resistance mechanisms.
Q15: Are there any safety concerns associated with long-term cimetidine hydrochloride use?
A15: The provided research does not specifically address long-term safety concerns. It primarily focuses on short-term stability and compatibility aspects.
A15: The provided research primarily focuses on the stability, compatibility, and some pharmacokinetic aspects of cimetidine hydrochloride. These areas are not directly addressed in the research provided.
Q16: Does cimetidine hydrochloride interact with any drug transporters?
A16: While not explicitly stated in the research, cimetidine is known to interact with certain drug transporters, particularly those in the liver and kidneys, which can potentially influence its own elimination and that of other co-administered drugs.
Q17: Can cimetidine hydrochloride affect the activity of drug-metabolizing enzymes?
A: Yes, cimetidine hydrochloride has been shown to inhibit certain cytochrome P450 enzymes, especially CYP2C6 and CYP2C11, which are involved in the metabolism of various drugs. [] This inhibition can lead to increased plasma concentrations and potential toxicity of drugs metabolized by these enzymes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)
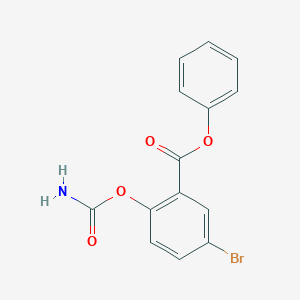
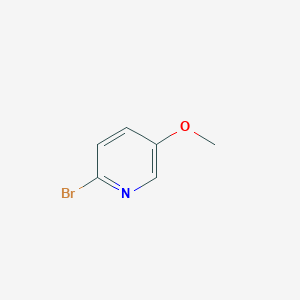
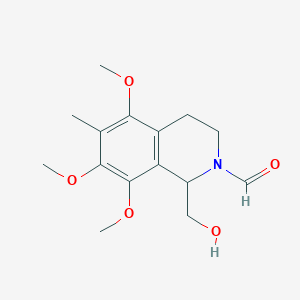

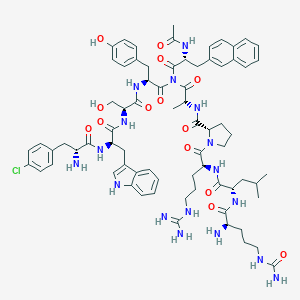
![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)

![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)
